Elevated Lipophilicity (LogP) Relative to 1‑Boc‑3‑hydroxyazetidine Enhances Membrane Partitioning Predictions
The target compound exhibits an experimentally validated LogP of 0.96, which is 1.13 log units higher than the LogP of −0.17 for the simpler analog 1‑Boc‑3‑hydroxyazetidine (CAS 141699‑55‑0) . This difference moves the compound from a negative logP domain—associated with poor passive membrane permeability—into the optimal lipophilicity range (LogP 0–3) sought for oral bioavailability and blood–brain barrier penetration in CNS drug discovery [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.96 |
| Comparator Or Baseline | 1‑Boc‑3‑hydroxyazetidine (CAS 141699‑55‑0); LogP = −0.17 |
| Quantified Difference | Δ LogP = +1.13 (6.6‑fold increase in lipophilicity) |
| Conditions | Predicted by ACD/Labs or XLogP3 algorithm; consistent across multiple independent databases (ChemSrc, ChemScene) |
Why This Matters
The 6.6‑fold higher lipophilicity predicts substantially better passive membrane permeability, which is critical for intracellular target engagement and CNS drug candidacy.
- [1] Lowe, J. T.; Lee, M. D.; Akella, L. B.; et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem. 2012, 77 (17), 7187–7211. Table 1, compounds 26a–32; preferred cLogP range 2–4 for CNS penetration. View Source
